

The History and Discovery of AB-FUBINACA: A Technical Guide

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AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) is a potent synthetic cannabinoid that has emerged as a significant compound of interest for researchers, clinicians, and law enforcement. This technical guide provides an indepth overview of its history, discovery, and pharmacological properties, intended for researchers, scientists, and drug development professionals.

Discovery and Emergence

AB-FUBINACA was first disclosed in a 2009 patent by Pfizer as part of a series of indazole-3-carboxamide derivatives with potential therapeutic applications.[1] The patent, WO 2009/106982, described these compounds as modulators of the cannabinoid 1 (CB1) receptor. [1] However, a specific synthesis for AB-FUBINACA was not detailed in this patent, with a synthetic route being published in the scientific literature at a later date.[2]

The compound transitioned from a research chemical to a substance of abuse, with its first identification on the illicit drug market in Japan in 2013. Since then, it has been detected in numerous "herbal incense" products and has been associated with significant public health concerns.

Chemical and Physical Properties



Property	Value
Chemical Name	N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1- [(4-fluorophenyl)methyl]indazole-3-carboxamide
Molecular Formula	C20H21FN4O2
Molecular Weight	368.4 g/mol
Appearance	Colorless long needle crystals

Pharmacological Profile

AB-FUBINACA is a potent, full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.

Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for AB-FUBINACA at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of AB-FUBINACA

Receptor	K _i (nM)	Radioligand	Cell Line	Reference
Human CB1	0.9	Not Specified	Not Specified	
Human CB1	1.08 ± 0.08	[³ H]CP55,940	СНО	_
Human CB2	1.41 ± 0.11	[³ H]CP55,940	СНО	_

Table 2: Cannabinoid Receptor Functional Activity of AB-FUBINACA



Assay Type	Receptor	EC ₅₀ (nM)	Efficacy (E _{max})	Referenc e Compoun d	Cell Line	Referenc e
GTPyS	Human CB1	23.2	Not Specified	Not Specified	Not Specified	
cAMP Inhibition	Human CB1	1.36 ± 0.09	Full Agonist	Forskolin	СНО	_
cAMP Inhibition	Human CB2	1.95 ± 0.14	Full Agonist	Forskolin	СНО	_
Membrane Potential	Human CB1	0.24–21	Agonist	Not Specified	Not Specified	_
Membrane Potential	Human CB2	0.88–15	Agonist	Not Specified	Not Specified	

Signaling Pathways

As a cannabinoid receptor agonist, AB-FUBINACA activates intracellular signaling cascades through G-protein coupling. The CB1 and CB2 receptors are primarily coupled to the G_i/G_o family of G-proteins.

Upon activation by AB-FUBINACA, the following key signaling events are initiated:

- Inhibition of Adenylyl Cyclase: The activated Gα_i/_o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and
 modulate the activity of ion channels. This includes the activation of G-protein-coupled
 inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and
 the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the phosphorylation and activation of several MAPK pathways,



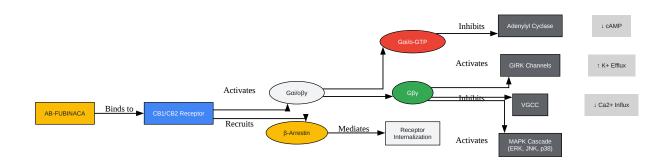




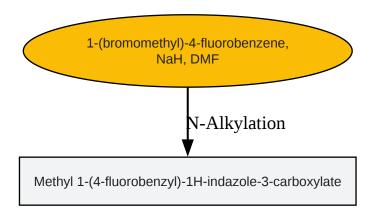
including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

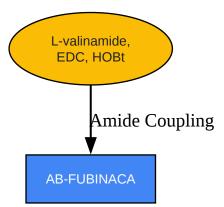
 β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins are recruited. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.



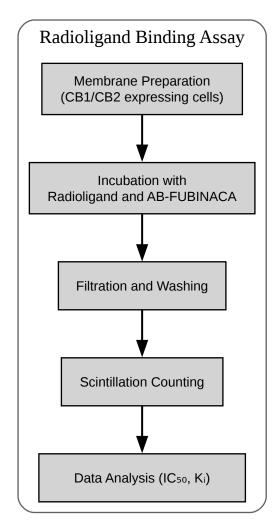


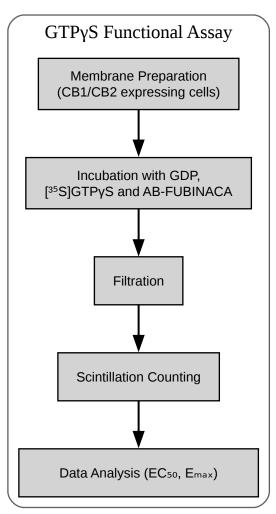
Methyl 1H-indazole-3-carboxylate











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